

A Comprehensive Technical Guide to N,5-Dimethylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	<i>N,5-dimethylpiperidine-3-carboxamide</i>
CAS No.:	1496117-89-5
Cat. No.:	B2389704

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N,5-dimethylpiperidine-3-carboxamide is a heterocyclic organic compound featuring a piperidine core structure, a functionality of significant interest in medicinal chemistry. This guide provides an in-depth analysis of its fundamental chemical and physical properties, a detailed synthesis protocol, and an overview of its potential applications based on related structural analogs. The document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel piperidine-based therapeutic agents.

Introduction and Core Properties

N,5-dimethylpiperidine-3-carboxamide belongs to the class of piperidinecarboxamides. The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The specific substitution pattern of **N,5-**

dimethylpiperidine-3-carboxamide, with methyl groups at the nitrogen (N1) and the 5-position, and a carboxamide at the 3-position, creates a distinct chemical entity with specific stereochemical and electronic characteristics that can be exploited in drug design.

While literature specifically detailing the biological activity of **N,5-dimethylpiperidine-3-carboxamide** is sparse, the broader class of piperidine-3-carboxamide derivatives has been investigated for various therapeutic applications, including as anticancer agents and inhibitors of human platelet aggregation.[1][2] These studies suggest that the core scaffold is a viable starting point for the development of novel therapeutics.

Physicochemical and Structural Data

The fundamental properties of **N,5-dimethylpiperidine-3-carboxamide** are summarized below. This data is essential for its identification, handling, and use in experimental settings.

Property	Value	Source(s)
Chemical Formula	C ₈ H ₁₆ N ₂ O	[3][4]
Molecular Weight	156.23 g/mol	[4][5]
Monoisotopic Mass	156.12627 Da	[3]
CAS Number	1496117-89-5	[4]
SMILES	CC1CC(CNC1)C(=O)NC	[3]
InChIKey	MWXOGRNRIXKYHJ-UHFFFAOYSA-N	[3]

Structural Representation

The two-dimensional structure of **N,5-dimethylpiperidine-3-carboxamide** dictates its chemical reactivity and three-dimensional conformation, which are critical for its interaction with biological targets.

Caption: 2D Chemical Structure of **N,5-dimethylpiperidine-3-carboxamide**.

Synthesis Protocol

The synthesis of piperidine-3-carboxamide derivatives typically involves the amidation of a corresponding carboxylic acid precursor. The following is a generalized, yet detailed, protocol for the synthesis of a piperidine-3-carboxamide, which can be adapted for **N,5-dimethylpiperidine-3-carboxamide** by starting with the appropriately methylated piperidine-3-carboxylic acid.

This protocol is based on standard peptide coupling methodologies, which are widely applicable for amide bond formation.^[6]

Principle: Amide Bond Formation via Carbodiimide Coupling

The core of this synthesis is the activation of a carboxylic acid (N,5-dimethylpiperidine-3-carboxylic acid) with a coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. The activated acid then reacts with an amine (in this case, ammonia or an ammonia equivalent) to form the desired carboxamide.

Experimental Workflow

Caption: Synthetic workflow for piperidine-3-carboxamide derivatives.

Step-by-Step Methodology

- Step 1: Activation of the Carboxylic Acid.
 - Dissolve the starting material, N-Boc-5-methylpiperidine-3-carboxylic acid (1.0 eq), in an anhydrous aprotic solvent such as dichloromethane (DCM).
 - To this solution, add HOBt (1.2 eq) and EDC (1.2 eq).
 - Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the mixture.
 - Stir the reaction at room temperature for approximately 15-20 minutes to allow for the formation of the activated ester intermediate. The use of EDC and HOBt is a classic

combination to facilitate amide bond formation while minimizing racemization and other side reactions.[6]

- Step 2: Amidation.
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Slowly add a solution of ammonia in an alcohol, such as 7N ammonia in methanol (2.0 eq), dropwise to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir until completion, which should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).[6]
- Step 3: Workup and Purification of the Intermediate.
 - Upon completion, dilute the reaction mixture with DCM.
 - Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-Boc-5-methylpiperidine-3-carboxamide.[6]
- Step 4: N-alkylation and Deprotection (Conceptual Adaptation).
 - Note: The specific synthesis of the title compound requires the N1-methyl group. This can be introduced at various stages, for instance, by reductive amination on the piperidine nitrogen after the deprotection of a protecting group like Boc, or by starting with an already N-methylated piperidine precursor. A common method for N-methylation is the Eschweiler-Clarke reaction using formaldehyde and formic acid.
 - To remove the Boc protecting group, dissolve the crude intermediate in DCM and cool to 0 °C. Add trifluoroacetic acid (TFA) dropwise and stir while allowing the reaction to warm to room temperature for 1-2 hours.[6]
 - Concentrate the mixture, redissolve the residue, and basify with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt, followed by extraction and purification to yield the final product.

Potential Applications and Future Directions

The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry.

Derivatives have shown promise in several therapeutic areas:

- **Anticancer Activity:** Certain N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in human melanoma cells, demonstrating potent antiproliferative activity.[2] One such compound achieved an EC50 of 40 nM, highlighting the potential of this chemical class.[2]
- **Platelet Aggregation Inhibition:** A detailed structure-activity relationship study of various piperidine-3-carboxamides (nipecotamides) revealed their potential as inhibitors of human platelet aggregation.[1] The study emphasized the importance of the amide substituent at the 3-position for bioactivity.[1]
- **Enzyme Inhibition:** Novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of Cathepsin K, a target for anti-osteoporosis agents.[7] Furthermore, related dimethylpyridine-3-carboxamide structures have been investigated as inhibitors of matrix metalloproteinase-13 (MMP-13), a target in cancer therapy.[8]

The specific compound, **N,5-dimethylpiperidine-3-carboxamide**, represents a unique point in the chemical space of this scaffold. Its future exploration by research and drug development professionals could involve its use as a building block in combinatorial libraries or as a lead compound for optimization in programs targeting enzymes, receptors, or ion channels where the piperidine motif is known to interact.

Conclusion

N,5-dimethylpiperidine-3-carboxamide is a well-defined chemical entity with a molecular formula of $C_8H_{16}N_2O$ and a molecular weight of 156.23 g/mol. While direct biological data on this specific molecule is limited, its structural framework is present in compounds with significant pharmacological potential, particularly in oncology and cardiovascular disease. The synthetic pathways to access this and related molecules are well-established, relying on standard amide coupling reactions. This guide provides the core data and methodological basis for scientists to synthesize, characterize, and further investigate the therapeutic potential of **N,5-dimethylpiperidine-3-carboxamide** and its derivatives.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to N,5-Dimethylpiperidine-3-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2389704/docs#a-comprehensive-technical-guide-to-n-5-dimethylpiperidine-3-carboxamide>]

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